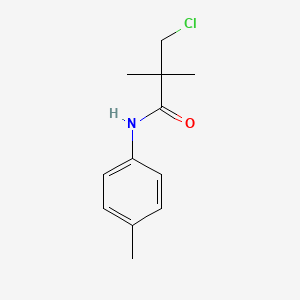

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide

CAS No.: 1211455-32-1

Cat. No.: VC2689707

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211455-32-1 |

|---|---|

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide |

| Standard InChI | InChI=1S/C12H16ClNO/c1-9-4-6-10(7-5-9)14-11(15)12(2,3)8-13/h4-7H,8H2,1-3H3,(H,14,15) |

| Standard InChI Key | UBFPHQBTPIQTCH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C(C)(C)CCl |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(C)(C)CCl |

Introduction

Chemical Structure and Properties

Molecular Structure

3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is characterized by the molecular formula C₁₂H₁₆ClNO with a molecular weight of 225.71 g/mol . The compound features a chlorine atom at the terminal carbon of the propane chain, two methyl groups at the central carbon, and an amide linkage connecting the chain to a p-tolyl (4-methylphenyl) group.

The structural components include:

-

A tertiary carbon center with two methyl groups

-

A terminal chlorine atom creating an alkyl halide functionality

-

An amide bond connecting to the aromatic ring

-

A para-methylphenyl group (p-tolyl) as the aromatic component

Physical Properties

Based on analysis of similar halogenated propanamides, the physical properties of 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide can be characterized as follows:

Spectroscopic Characteristics

While specific spectroscopic data for 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is limited in the available sources, characteristic spectral features can be predicted based on structurally similar compounds:

Infrared Spectroscopy

Expected key IR bands:

-

N-H stretching: ~3250-3300 cm⁻¹

-

C=O stretching (amide I): ~1650-1670 cm⁻¹

-

N-H bending (amide II): ~1540-1560 cm⁻¹

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C-Cl stretching: ~740-760 cm⁻¹

Similar halogenated propanamides show characteristic IR peaks at 3300 cm⁻¹ (N-H), 1658 cm⁻¹ (C=O), and 1542 cm⁻¹ (N-H bending) .

Nuclear Magnetic Resonance

Expected key ¹H NMR signals:

-

Methyl protons on the 2-position: δ ~1.2-1.4 ppm (singlet, 6H)

-

Methyl protons on the phenyl ring: δ ~2.3-2.4 ppm (singlet, 3H)

-

Methylene protons adjacent to chlorine: δ ~3.4-3.6 ppm (singlet, 2H)

-

Aromatic protons: δ ~7.0-7.5 ppm (multiplet, 4H)

-

Amide proton: δ ~7.5-8.0 ppm (broad singlet, 1H)

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide typically follows one of several established routes for preparing halogenated propanamides. Based on procedures for analogous compounds, the following methods are applicable:

Reaction Conditions and Optimization

Based on procedures for synthesizing similar N-arylpropanamides, the following conditions are typically employed:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Anhydrous conditions preferred |

| Base | Triethylamine, DIPEA | To neutralize HCl generated |

| Temperature | 0°C initially, then room temperature | Controlled addition at lower temperatures |

| Reaction time | 4-6 hours | Monitoring by TLC or HPLC |

| Work-up | Washing with aqueous bicarbonate, water, brine | To remove inorganic by-products |

| Purification | Recrystallization (ethanol/hexane) or column chromatography | To achieve high purity |

The Royal Society of Chemistry reports yields of 90-99% for similar reactions using this methodology . For scale-up purposes, continuous processing techniques may be employed to enhance safety and productivity.

Chemical Reactivity and Transformations

Reactivity Patterns

3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide can undergo various chemical transformations, primarily involving:

Nucleophilic Substitution at the Chlorine

The terminal chlorine atom can be displaced by various nucleophiles:

-

Reaction with thiols yields thioethers

-

Reaction with amines leads to amino derivatives

-

Reaction with alkoxides produces ethers

Amide Hydrolysis

Under acidic or basic conditions, the amide bond can be hydrolyzed:

-

Acid hydrolysis: yields 3-chloro-2,2-dimethylpropanoic acid and 4-methylaniline

-

Base hydrolysis: proceeds via the tetrahedral intermediate to yield the corresponding acid and amine

Elimination Reactions

Under strong basic conditions, the compound can undergo elimination to form 2,2-dimethyl-N-(4-methylphenyl)acrylamide.

Key Transformation Products

| Nucleophile | Reaction Conditions | Major Product | Application |

|---|---|---|---|

| NaSH | DMSO, 50°C, 4h | 3-Mercapto-2,2-dimethyl-N-(4-methylphenyl)propanamide | Precursor for sulfur-containing bioactive compounds |

| NaN₃ | DMF, 80°C, 6h | 3-Azido-2,2-dimethyl-N-(4-methylphenyl)propanamide | Click chemistry substrate |

| NaOCH₃ | CH₃OH, reflux, 3h | 3-Methoxy-2,2-dimethyl-N-(4-methylphenyl)propanamide | Modified polarity derivative |

| NH₃ | MeOH, pressure, 100°C | 3-Amino-2,2-dimethyl-N-(4-methylphenyl)propanamide | Building block for complex amines |

Applications and Research Significance

Pharmaceutical Applications

Based on structural features shared with related compounds, 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide may have applications in pharmaceutical research:

Chemical Building Block

The compound can serve as a versatile intermediate in organic synthesis:

-

Provides an easily modifiable chloroalkyl group for further functionalization

-

Contains a stable amide linkage that can withstand various reaction conditions

-

Offers regioselective modification points for constructing more complex molecules

Bioactivity and Structure-Activity Relationships

Predicted Biological Properties

Based on computational predictions for similar compounds, 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide may exhibit the following characteristics:

| Property | Prediction | Confidence |

|---|---|---|

| Human Intestinal Absorption | Positive | High |

| Blood-Brain Barrier Penetration | Positive | Moderate |

| CYP450 Interactions | Potential inhibitor of 1A2 and 2C19 | Moderate |

| AMES Toxicity | Likely non-toxic | Moderate |

| Acute Oral Toxicity | Low to moderate | Low |

These predictions are extrapolated from data for structurally related compounds such as 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide .

Structure-Activity Relationships

Comparing 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide with related structures provides insights into structure-activity relationships:

Effect of Substitution on the Phenyl Ring

-

The 4-methyl group on the phenyl ring (p-tolyl) increases lipophilicity compared to unsubstituted phenyl analogues

-

Replacement of the methyl group with electron-withdrawing groups (e.g., CF₃, as in compound DB07805) may enhance electrophilicity and reactivity at the chlorine position

-

Nitrogen-containing heterocyclic substitutions (as in compound VC5151660) can significantly alter solubility and binding profiles

Effect of the Chloroalkyl Chain

-

The presence of the 3-chloro group enables nucleophilic substitution reactions

-

The tertiary carbon with dimethyl substitution provides steric hindrance that can affect the rate of metabolic transformations

-

The length of the alkyl chain influences lipophilicity and membrane permeability

Analytical Methods for Characterization

Chromatographic Analysis

Based on properties of similar compounds, the following chromatographic conditions would be suitable for analysis of 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide:

High-Performance Liquid Chromatography (HPLC)

Recommended conditions:

-

Column: C18 reversed-phase (e.g., 150 × 4.6 mm, 5 μm)

-

Mobile phase: Acetonitrile/water gradient (40-90% acetonitrile)

-

Detection: UV at 254 nm

-

Flow rate: 1.0 mL/min

-

Expected retention time: 8-12 minutes under these conditions

Gas Chromatography (GC)

Recommended conditions:

-

Column: 5% phenyl-methylpolysiloxane

-

Temperature program: 100-280°C at 10°C/min

-

Carrier gas: Helium

-

Detector: FID or MS

-

Expected retention time: 12-15 minutes under these conditions

Mass Spectrometry

Expected fragmentation pattern in electron impact MS:

-

Molecular ion: m/z 225 (M⁺)

-

Loss of chlorine: m/z 190 ([M-Cl]⁺)

-

Cleavage at amide bond: m/z 107 (tolyl-NH⁺)

-

Loss of dimethyl group: m/z 195 ([M-2CH₃]⁺)

Toxicological Considerations

While specific toxicological data for 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is limited, general considerations for halogenated amides include:

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, lab coat, safety goggles |

| Storage | Store at 2-8°C in airtight containers |

| Waste Disposal | Segregate halogenated waste; use licensed disposal services |

| Spill Management | Absorb with inert material; avoid generating dust |

| First Aid | In case of contact, rinse affected area thoroughly with water |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume